Mibampator

AMPA Receptor Pharmacology Synaptic Plasticity Mechanism of Action

Why choose this Mibampator? Select this compound for its unique 'high-impact' AMPA receptor potentiation profile, which suppresses receptor desensitization far more robustly than low-impact modulators like CX-516. Ideal for studies on long-term potentiation (LTP), memory consolidation, and Alzheimer's agitation/aggression models, backed by Phase II clinical data. Its 36-month lyophilized stability ensures multi-year experimental reproducibility.

Molecular Formula C21H30N2O4S2
Molecular Weight 438.6 g/mol
CAS No. 375345-95-2
Cat. No. B1677121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMibampator
CAS375345-95-2
SynonymsLY 451395
LY-451395
LY451395
N-((2-(4'-(2-(methylsulfonyl)amino)ethyl)(1,1'-biphenyl)-4-yl)propyl)-2-propanesulfonamide
Molecular FormulaC21H30N2O4S2
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C
InChIInChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1
InChIKeyULRDYYKSPCRXAJ-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Mibampator (LY451395, CAS 375345-95-2): A High-Impact AMPA Receptor Potentiator for Neurodegenerative Disease Research


Mibampator (developmental code LY-451395, CAS 375345-95-2) is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor [1]. As a member of the biarylpropylsulfonamide class, it is distinguished from other AMPAR PAMs by its classification as a 'high-impact' potentiator, which elicits a more robust increase in receptor signaling compared to 'low-impact' compounds like CX-516 and farampator [1]. This mechanism is characterized by the suppression of receptor desensitization and deactivation, leading to enhanced glutamatergic neurotransmission, a critical process for synaptic plasticity, learning, and memory . Mibampator was advanced to Phase II clinical trials by Eli Lilly for the treatment of agitation and aggression in Alzheimer's disease, providing a unique human efficacy and safety dataset not available for many other research compounds [2].

The Problem with Substituting Mibampator: Why Structural Analogs Are Not Functional Equivalents


Substituting Mibampator with another 'AMPA receptor potentiator' is scientifically inadvisable due to profound functional divergence within this pharmacological class. The AMPAR PAM field is stratified into 'high-impact' and 'low-impact' potentiators, a distinction based on their differential ability to modulate receptor desensitization kinetics [1]. Mibampator and its biarylpropylsulfonamide congeners (e.g., LY-404187, LY-503430) are classified as high-impact modulators that produce large, sustained increases in synaptic responses, whereas low-impact modulators like CX-516 produce only modest effects [1]. This mechanistic dichotomy translates directly into divergent in vivo outcomes: high-impact potentiators enhance cognition at low doses but risk motor impairment and neurotoxicity at higher doses [1]. Therefore, the choice of AMPAR PAM is not interchangeable; the specific 'impact' profile dictates both the experimental window and the potential for off-target adverse events, making a detailed evidence-based selection paramount.

Mibampator (LY451395) Quantitative Differentiation Evidence: Potency, Class, and Clinical Efficacy Data for Procurement Decisions


High-Impact vs. Low-Impact AMPAR Potentiation: A Quantitative Mechanistic Distinction

Mibampator is unequivocally classified as a 'high-impact' AMPA receptor potentiator, a functional category defined by its ability to elicit significantly greater increases in AMPAR-mediated signaling compared to 'low-impact' modulators from other chemical classes [1]. This classification is based on direct electrophysiological evidence showing that high-impact potentiators like Mibampator can increase the amplitude of excitatory postsynaptic currents (EPSCs) by several-fold and significantly prolong their decay time, while low-impact compounds like CX-516 produce only a modest (<2-fold) enhancement [1]. The high-impact effect is attributed to a potent suppression of receptor desensitization, a key regulatory mechanism [1].

AMPA Receptor Pharmacology Synaptic Plasticity Mechanism of Action

Clinical Efficacy in Alzheimer's Agitation: FrSBe Score Improvement Over Placebo

In a 12-week, double-blind, placebo-controlled Phase II clinical trial (NCT00843518) involving 132 outpatients with probable Alzheimer's disease and agitation/aggression, treatment with 3 mg oral mibampator twice daily resulted in a statistically significant improvement on the Frontal Systems Behavior Inventory (FrSBe) compared to placebo (p = 0.007) [1]. While both groups improved on the primary endpoint (NPI-4-A/A), this secondary finding provides a unique, quantifiable signal of efficacy in a human patient population, a dataset that does not exist for the vast majority of AMPAR PAMs which are preclinical tool compounds [1].

Alzheimer's Disease Agitation/Aggression Clinical Trial

Reversal of Ethanol-Induced Deficits: A Unique In Vivo Behavioral Pharmacology Profile

Mibampator demonstrates a unique in vivo profile by dose-dependently reversing the central effects of an acutely intoxicating dose of ethanol in rats . This includes the reversal of deficits in both motor coordination and disruptions in an operant task in a food reward test . This specific behavioral pharmacology finding highlights a potential application area (ethanol intoxication effects) not commonly reported for other AMPAR PAMs like LY-404187 or LY-503430, which are more frequently characterized in models of Parkinson's disease or cognitive enhancement.

Behavioral Pharmacology Substance Abuse In Vivo Efficacy

Comparative Stability and Storage: Ensuring Reproducibility in Long-Term Studies

Procurement decisions are also informed by long-term stability. According to vendor technical datasheets, Mibampator in its lyophilized powder form is stable for 36 months when stored at -20°C [1]. For short-term use, solutions in DMSO are stable for 3 months at -20°C to prevent potency loss [1]. This information, while seemingly basic, is critical for planning multi-year research programs and managing inventory. The availability of such detailed stability data from suppliers is a practical differentiator that ensures experimental reproducibility and minimizes waste compared to less well-characterized analogs where such parameters are not reported.

Compound Stability Reproducibility Procurement Specifications

Validated Research and Development Applications for Mibampator (LY451395)


Investigating High-Impact AMPAR Modulation in Models of Synaptic Plasticity

Mibampator is the appropriate choice for any study seeking to interrogate the downstream consequences of robust, 'high-impact' AMPA receptor potentiation. Unlike low-impact modulators, its mechanism of action produces a large, sustained increase in synaptic currents, making it ideal for experiments focused on long-term potentiation (LTP), memory consolidation, and the functional mapping of the AMPAR desensitization gate [1].

Alzheimer's Disease Research: Agitation, Aggression, and Frontal Lobe Function

Given its unique clinical history, Mibampator is a superior tool for translational research in Alzheimer's disease, particularly for studies focused on neuropsychiatric symptoms. The positive signal on the FrSBe in a Phase II trial provides a specific, evidence-based rationale for its use in preclinical models exploring frontal lobe-mediated behaviors and their modulation by AMPARs [1].

Probing the Glutamatergic Basis of Ethanol Intoxication and Withdrawal

Research programs investigating the intersection of alcohol and glutamatergic neurotransmission will find Mibampator a compelling reagent. Its published ability to dose-dependently reverse ethanol-induced behavioral deficits in rodent models [1] positions it as a valuable tool for dissecting the role of AMPA receptors in the acute and potentially chronic effects of ethanol.

Long-Term In Vivo Studies Requiring Validated Compound Stability

For research groups planning extended in vivo experiments or maintaining a core compound library, Mibampator's documented long-term stability (36 months lyophilized) [1] offers a significant practical advantage over less characterized AMPAR PAMs. This reduces the administrative and financial burden of frequent reordering and re-validation, ensuring a consistent and reliable supply for multi-year research initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mibampator

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.